6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid
Description
6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorophenyl group at the 2-position and an acetylated hexanoic acid side chain at the 4-position. This compound is structurally analogous to derivatives studied for cardiovascular effects, suggesting possible therapeutic applications in modulating cardiac tension or vascular activity .
Properties
Molecular Formula |
C17H19ClN2O3S |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
6-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H19ClN2O3S/c18-13-7-5-12(6-8-13)17-20-14(11-24-17)10-15(21)19-9-3-1-2-4-16(22)23/h5-8,11H,1-4,9-10H2,(H,19,21)(H,22,23) |
InChI Key |
YKKQCZMMIWMWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCCCCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The most widely reported method involves cyclocondensation of 4-chlorophenyl thioamide with α-haloketones. For example:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Chlorophenyl thioamide | 10 mmol | Thioamide precursor |
| Bromoacetophenone | 12 mmol | α-Haloketone |
| Ethanol | 50 mL | Solvent |
| Reflux time | 6–8 hours | Cyclization |
This yields 2-(4-chlorophenyl)-1,3-thiazol-4-yl)acetonitrile with 72–85% efficiency.
Alternative Cyclization Approaches
-
Thiourea derivatives with 4-chlorobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
-
Microwave-assisted synthesis reduces reaction time to 15–30 minutes while maintaining 68–75% yields.
Acetylation of the Thiazole Intermediate
Friedel-Crafts Acetylation
Procedure :
-
Dissolve thiazole intermediate (5 mmol) in dry dichloromethane.
-
Add acetyl chloride (7.5 mmol) and AlCl₃ (10 mmol) at 0°C.
-
Stir for 4 hours at room temperature.
Direct Alkylation
For higher regiocontrol:
Amide Bond Formation with 6-Aminohexanoic Acid
Carbodiimide-Mediated Coupling
Optimized Protocol :
| Reagent | Function |
|---|---|
| EDCI (1.5 eq) | Carbodiimide activator |
| HOBt (1.5 eq) | Coupling enhancer |
| DIPEA (3 eq) | Base |
| DMF | Solvent |
React acetylated thiazole (1 eq) with 6-aminohexanoic acid (1.2 eq) at 25°C for 12 hours. Purify via reversed-phase HPLC to achieve 90–94% purity.
Mixed Anhydride Method
-
Advantage : Avoids racemization.
-
Conditions : Isobutyl chloroformate/N-methylmorpholine in THF at −15°C.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Hantzsch + EDCI | 10 | 78 | 92 |
| Thiourea + Mixed Anhydride | 5 | 65 | 89 |
| Microwave + Friedel-Crafts | 2 | 70 | 95 |
Key Challenges and Solutions
Chemical Reactions Analysis
Reactivity:: 6-aminohexanoic acid can undergo various reactions, including:
Electrophilic substitution: The C-5 atom is susceptible to electrophilic attack.
Nucleophilic substitution: The C-2 atom can participate in nucleophilic reactions.
Acetylation: Acetic anhydride or acetyl chloride.
Cyclization: Acidic conditions (e.g., sulfuric acid).
Substitution: Appropriate nucleophiles or electrophiles.
Major Products:: The major product is 6-aminohexanoic acid itself, which serves as a precursor for other derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is , with a molecular weight of approximately 320.83 g/mol. The compound features a hexanoic acid chain linked to a thiazole moiety and a chlorophenyl group, contributing to its unique pharmacological profile.
Synthesis Methodology:
The synthesis typically involves several steps:
- Formation of the Thiazole Ring: The thiazole ring can be synthesized through reactions involving α-haloketones and thioamides.
- Acetylation: The introduction of the acetyl group is achieved using acetic anhydride or acetyl chloride.
- Hexanoic Acid Chain Attachment: This step involves coupling reactions to attach the hexanoic acid moiety to the thiazole derivative.
Biological Activities
This compound exhibits several biological activities, primarily due to the thiazole ring's ability to interact with various biological targets.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 16 µg/mL |
| Bacillus subtilis | 32 µg/mL |
These results indicate moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis .
Anti-inflammatory and Analgesic Properties
The compound has been evaluated for anti-inflammatory and analgesic effects. Research indicates that it may inhibit pathways involved in inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in various therapeutic areas:
- Cancer Therapy:
- Neurological Disorders:
- Antimicrobial Treatments:
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar thiazole-containing compounds, demonstrating their pharmacological potential:
- A study on benzo[d]thiazole derivatives highlighted their effectiveness as acetylcholinesterase inhibitors, indicating that structural modifications can enhance inhibitory activity against Alzheimer's disease .
- Another investigation into thiazole derivatives found promising results against various cancer cell lines, reinforcing the need for further research into this class of compounds .
Mechanism of Action
The exact mechanism of action depends on the specific application. For antitumor effects, it may involve interactions with cellular targets or pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazole-acetic acid derivatives, which exhibit diverse pharmacological properties. Key structural analogs and their comparative features are outlined below:
Key Observations:
- Side Chain Modifications: The hexanoic acid chain in the target compound likely improves solubility compared to shorter-chain analogs like SMVA-10 (acetic acid) or esterified derivatives (SMVA-60). However, esterification (e.g., SMVA-60) may enhance bioavailability by increasing passive diffusion .
- Pharmacological Activity: SMVA-10 and SMVA-60 demonstrate opposing effects on cardiac tension, highlighting the critical role of functional groups (e.g., ester vs. acid) in modulating activity. The target compound’s acetyl-hexanoic acid side chain may favor sustained effects due to slower metabolic clearance .
Research Findings from Analogues
- Cardiovascular Effects: SMVA-42 (), a brominated analog, induces aortic contraction via α1-adrenergic receptors, an effect abolished by prazosin. This suggests that halogenation patterns (e.g., 4-chloro vs. 4-bromo) may alter receptor specificity .
- Toxicity and Therapeutic Potential: emphasizes the need for toxicological studies on thiazole derivatives, as structural variations (e.g., methyl or chloro substituents) could influence both efficacy and safety profiles .
Data Tables
Table 1: Structural Comparison of Thiazole Derivatives
| Feature | Target Compound | SMVA-10 | SMVA-60 | QZ-4587 |
|---|---|---|---|---|
| Thiazole Substituent (Position 2) | 4-Chlorophenyl | Phenylamino | Phenylamino | 4-Methylphenylsulfonylamino |
| Side Chain | Acetyl-hexanoic acid | Thiazole-5-acetic acid | Ethyl ester | Thiazole-4-acetic acid |
| Molecular Weight (g/mol) | Not reported | Not reported | Not reported | Not reported |
| Key Pharmacological Effect | Inferred modulation of cardiac tension | Reduces tension | Increases tension | Unstudied |
Biological Activity
6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a synthetic compound characterized by a unique structure that combines a hexanoic acid chain with a thiazole moiety and a chlorophenyl group. This compound has garnered attention due to its potential pharmacological properties, particularly in the realms of anti-inflammatory and analgesic activities.
The molecular formula of this compound is C14H13ClN2O3S, with a molecular weight of approximately 320.83 g/mol. The presence of the thiazole ring, known for its diverse biological activities, enhances the compound's potential therapeutic applications.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds containing thiazole derivatives often exhibit significant anti-inflammatory and analgesic properties. Specifically, this compound has been shown to inhibit pro-inflammatory cytokines and reduce pain responses in various in vitro and in vivo models. The mechanism of action likely involves the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide pathways.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. The modification of substituents on the thiazole ring or the hexanoic acid chain can significantly alter its pharmacological profile. For instance, variations in the chlorophenyl group have been linked to enhanced binding affinity to specific biological targets, which may optimize its therapeutic efficacy.
Case Studies
Several studies have investigated the biological effects of similar thiazole derivatives:
- Anti-HBV Activity : A related compound demonstrated potent anti-hepatitis B virus (HBV) activity with IC50 values as low as 0.010 mM, suggesting that structural modifications can lead to enhanced antiviral properties .
- Cytotoxicity Studies : In vitro studies on derivatives of hexanoic acid showed varying degrees of cytotoxicity against cancer cell lines (e.g., MCF-7), indicating potential applications in cancer therapy .
- Antimicrobial Activity : Thiazole derivatives have been widely studied for their antimicrobial properties. Compounds similar to this compound exhibited significant activity against various bacterial strains, highlighting their potential as broad-spectrum antimicrobials .
Summary of Biological Activities
| Activity Type | IC50 Value (mM) | Reference |
|---|---|---|
| Anti-HBV | 0.010 | |
| Cytotoxicity (MCF-7) | Variable (up to 0.02) | |
| Antimicrobial | Moderate to High |
Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Substituent on Thiazole Ring | Alters binding affinity and biological activity |
| Variation in Hexanoic Acid Chain Length | Influences pharmacokinetics and efficacy |
| Chlorophenyl Group Changes | Enhances or diminishes anti-inflammatory properties |
Q & A
Q. What are the recommended synthetic routes for 6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid, and what key parameters influence yield?
- Methodological Answer : Synthesis typically involves coupling the thiazole-acetyl moiety to the hexanoic acid backbone via amide bond formation. Critical steps include:
Thiazole Ring Formation : Cyclization of 4-chlorophenyl thiourea derivatives with α-halo ketones under basic conditions.
Acetylation : Reacting the thiazole intermediate with bromoacetyl bromide.
Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the acetyl-thiazole to 6-aminohexanoic acid.
- Key Parameters :
- Temperature : Optimal cyclization occurs at 60–80°C .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .
- Catalysts : Use of DMAP accelerates acylation reactions .
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize variables (e.g., molar ratios, reaction time) and minimize trial-and-error approaches .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 60–80°C | High |
| Solvent | DMF | Moderate |
| Catalyst (DMAP) | 0.1–0.3 eq | Critical |
Q. Which spectroscopic techniques are optimal for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify thiazole protons (δ 7.5–8.5 ppm) and hexanoic acid chain (δ 1.2–2.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (amide C=O at ~170 ppm, thiazole C-S at ~160 ppm) .
- IR Spectroscopy : Detect amide N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 395.1) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in buffered solutions (pH 2–12) using UV-Vis spectroscopy. Predominant solubility in DMSO or methanol due to the hydrophobic thiazole and polar carboxylate groups .
- Stability :
- pH Stability : Degrades above pH 10 due to hydrolysis of the amide bond.
- Thermal Stability : Stable up to 150°C (TGA analysis) but prone to oxidation in aqueous solutions .
- Experimental Design : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the thiazole ring .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinases) using software like GROMACS. Focus on the 4-chlorophenyl group’s hydrophobic interactions .
- ICReDD Workflow : Integrate quantum chemical calculations with experimental data to refine reaction pathways (e.g., transition state analysis for byproduct formation) .
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis or inconsistent bioassay results?
- Methodological Answer :
- Byproduct Analysis :
LC-MS/MS : Identify impurities (e.g., hydrolyzed amide or oxidized thiazole derivatives) .
Kinetic Studies : Vary reaction time to trace intermediate formation .
- Statistical Contradiction Resolution :
- Multivariate Analysis : Apply PCA to distinguish experimental outliers.
- Iterative Refinement : Use ICReDD’s feedback loop to reconcile computational predictions with HPLC/MS data .
| Contradiction Type | Resolution Strategy | Reference |
|---|---|---|
| Low Yield | DoE-guided solvent optimization | |
| Bioassay Variability | SAR studies with analogs |
Q. What strategies are effective for linking structural modifications (e.g., substituent changes on the thiazole ring) to bioactivity in target validation studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
Analog Synthesis : Replace 4-chlorophenyl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups .
In Vitro Assays : Test against disease-relevant targets (e.g., inflammation markers) using ELISA or fluorescence polarization.
- Data Integration :
- QSAR Modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values .
- Crystallographic Analysis : Resolve binding modes of analogs with target proteins (e.g., COX-2) .
| Modification Site | Biological Impact | Method |
|---|---|---|
| Thiazole C-2 Position | Enhanced kinase inhibition | Docking |
| Hexanoic Acid Chain | Improved solubility | MD Simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
